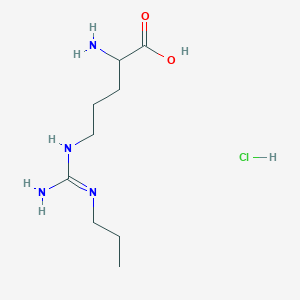
Nomega-Propyl-L-arginine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nomega-Propyl-L-arginine hydrochloride is a selective and reversible inhibitor of neuronal nitric oxide synthase (nNOS). This compound is widely used in scientific research to study the physiological and pathological processes mediated by nitric oxide. It is known for its high selectivity and potency, making it a valuable tool in various fields of study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nomega-Propyl-L-arginine hydrochloride involves the reaction of L-arginine with propylamine under specific conditions. The process typically includes:
Protection of the amino group: The amino group of L-arginine is protected using a suitable protecting group.
Reaction with propylamine: The protected L-arginine is then reacted with propylamine to introduce the propyl group.
Deprotection: The protecting group is removed to yield Nomega-Propyl-L-arginine.
Formation of hydrochloride salt: The final step involves the conversion of Nomega-Propyl-L-arginine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Nomega-Propyl-L-arginine hydrochloride primarily undergoes substitution reactions due to the presence of reactive amino and guanidino groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar solvents such as water or methanol.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkyl derivatives, while oxidation reactions can produce corresponding oxides.
Wissenschaftliche Forschungsanwendungen
Nomega-Propyl-L-arginine hydrochloride is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Chemistry: Used as a reagent to study the mechanisms of nitric oxide synthase inhibition.
Biology: Employed in experiments to understand the role of nitric oxide in cellular signaling and neurotransmission.
Medicine: Investigated for its potential therapeutic effects in conditions related to nitric oxide dysregulation, such as neurodegenerative diseases and cardiovascular disorders.
Industry: Utilized in the development of nitric oxide synthase inhibitors for pharmaceutical applications.
Wirkmechanismus
Nomega-Propyl-L-arginine hydrochloride exerts its effects by selectively inhibiting neuronal nitric oxide synthase. The compound competes with L-arginine, the natural substrate of nNOS, for binding to the active site of the enzyme. This inhibition prevents the conversion of L-arginine to nitric oxide and citrulline, thereby reducing the production of nitric oxide. The molecular targets involved include the active site of nNOS and the binding sites for cofactors such as tetrahydrobiopterin and flavin adenine dinucleotide.
Vergleich Mit ähnlichen Verbindungen
Nomega-Propyl-L-arginine hydrochloride is unique due to its high selectivity and potency as an nNOS inhibitor. Similar compounds include:
Nomega-Nitro-L-arginine methyl ester hydrochloride: Another nNOS inhibitor but with different selectivity and potency profiles.
Nomega-Methyl-L-arginine acetate salt: Inhibits multiple isoforms of nitric oxide synthase, including endothelial and inducible forms.
Nomega-Iminoethyl-L-lysine dihydrochloride: Selective for inducible nitric oxide synthase (iNOS) over nNOS.
These compounds differ in their selectivity, potency, and specific applications, highlighting the unique properties of this compound in scientific research.
Eigenschaften
Molekularformel |
C9H21ClN4O2 |
|---|---|
Molekulargewicht |
252.74 g/mol |
IUPAC-Name |
2-amino-5-[(N'-propylcarbamimidoyl)amino]pentanoic acid;hydrochloride |
InChI |
InChI=1S/C9H20N4O2.ClH/c1-2-5-12-9(11)13-6-3-4-7(10)8(14)15;/h7H,2-6,10H2,1H3,(H,14,15)(H3,11,12,13);1H |
InChI-Schlüssel |
YTPXYHYMXLUNPN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN=C(N)NCCCC(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 2-chloroacetate;hydrochloride](/img/structure/B12303837.png)
![N-[2-[2-[2-[2-[3-[[2-methyl-2-[pent-4-ynoxy(diphenyl)silyl]oxypropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12303840.png)
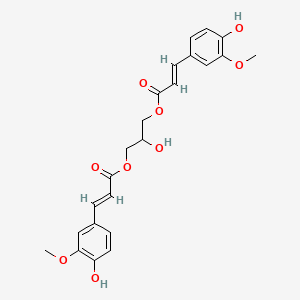
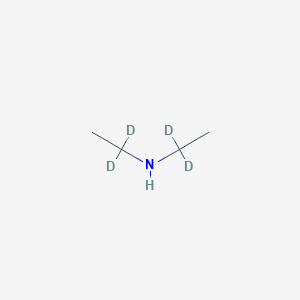
![(2S)-3-methyl-2-[(4-phenylpiperazine-1-carbonyl)amino]butanoic acid](/img/structure/B12303857.png)
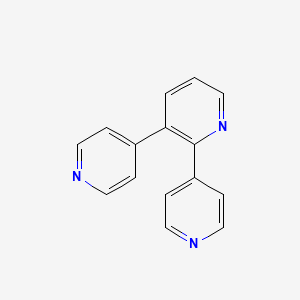
![methyl (13E)-13-ethylidene-18-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate](/img/structure/B12303864.png)
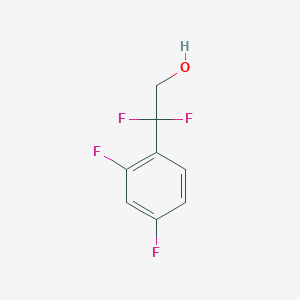
![rac-(2R,3R)-2-[(piperidin-4-yl)methyl]oxolane-3-carboxamide hydrochloride, cis](/img/structure/B12303885.png)
![(2S)-2-({1-[(2S)-2-{[(tert-Butoxy)carbonyl]amino}propanoyl]piperidin-4-yl}formamido)-3-phenylpropanoic acid](/img/structure/B12303886.png)
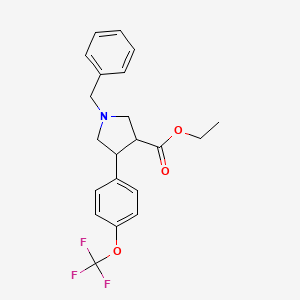
![(2S)-2-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B12303896.png)
![1-[(Tert-butoxy)carbonyl]-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid, trans](/img/structure/B12303902.png)
